{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473919
InChI: InChI=1S/C12H18FNO/c1-2-8-14-10-11-3-5-12(6-4-11)15-9-7-13/h3-6,14H,2,7-10H2,1H3
SMILES: CCCNCC1=CC=C(C=C1)OCCF
Molecular Formula: C12H18FNO
Molecular Weight: 211.28 g/mol

{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine

CAS No.:

Cat. No.: VC13473919

Molecular Formula: C12H18FNO

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine -

Specification

Molecular Formula C12H18FNO
Molecular Weight 211.28 g/mol
IUPAC Name N-[[4-(2-fluoroethoxy)phenyl]methyl]propan-1-amine
Standard InChI InChI=1S/C12H18FNO/c1-2-8-14-10-11-3-5-12(6-4-11)15-9-7-13/h3-6,14H,2,7-10H2,1H3
Standard InChI Key HSQSNZBONUCFQT-UHFFFAOYSA-N
SMILES CCCNCC1=CC=C(C=C1)OCCF
Canonical SMILES CCCNCC1=CC=C(C=C1)OCCF

Introduction

The compound {[4-(2-fluoroethoxy)phenyl]methyl}(propyl)amine is a chemical entity that, despite its specific structure and potential applications, lacks detailed documentation in the available literature. Given the absence of specific data on this compound, we will explore its structure, potential properties, and possible applications based on similar compounds and general principles of organic chemistry.

Molecular Formula and Weight

While specific data for {[4-(2-fluoroethoxy)phenyl]methyl}(propyl)amine is not available, similar compounds typically have molecular formulas and weights that can be estimated based on their components. For example, a compound like {[4-(2,2-difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine has a molecular formula of C13H19F2NO and a molecular weight of 243.29 g/mol .

Synthesis and Preparation

The synthesis of compounds like {[4-(2-fluoroethoxy)phenyl]methyl}(propyl)amine typically involves reactions that form the amine linkage and the ether linkage. Common methods include nucleophilic substitution reactions and reductive amination.

Potential Applications

Compounds with similar structures are often used in pharmaceutical development, biochemical research, and material science. For instance, 2-(4-fluorophenoxy)propylamine is utilized in pharmaceutical synthesis and biochemical studies .

Research Findings and Data

Given the lack of specific research findings on {[4-(2-fluoroethoxy)phenyl]methyl}(propyl)amine, we can consider data from analogous compounds to infer potential biological activities or chemical properties.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amineC13H19F2NO243.29 g/molPharmaceutical, biochemical research
Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amineC12H16F3NO247.26 g/molMaterial science, pharmaceuticals
2-(4-Fluorophenoxy)propylamineC9H12FNO169.19 g/molPharmaceutical development, biochemical research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator